![molecular formula C19H21N3O2S B2702446 N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 941938-90-5](/img/structure/B2702446.png)
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
“N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide” is a complex organic compound. It contains a phenylpiperazine moiety, which is a common structural fragment found in various pharmaceutical agents . The compound also features a methylthio group attached to a phenyl ring, and an acetamide group, which could contribute to its potential biological activities.
Scientific Research Applications
Anticonvulsant Activity
Epilepsy, a prevalent neurological disorder, affects millions worldwide. Researchers have synthesized derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity in animal models of epilepsy . These compounds were designed as analogs of previously active pyrrolidine-2,5-diones. Key findings include:
Anti-Cancer Evaluation
Another class of related compounds, specifically 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives , has been investigated for anticancer properties . Although not identical to the compound , it shares structural features. Further studies are needed to explore its potential in cancer therapy.
Future Directions
Future research could focus on synthesizing this compound and studying its physical and chemical properties. Biological testing could reveal potential pharmaceutical applications. For example, given the presence of a phenylpiperazine moiety, the compound could be studied for potential neurological effects .
Mechanism of Action
Target of Action
The primary target of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide interacts with its target, the neuronal voltage-sensitive sodium channels, by binding to site 2 of these channels . This binding can modulate the activity of the channels, potentially altering the propagation of action potentials and thus exerting its anticonvulsant effects .
Biochemical Pathways
Its interaction with neuronal voltage-sensitive sodium channels suggests it may influence pathways involved in neuronal excitability and signal transmission . The downstream effects of this interaction could include a reduction in seizure activity, particularly in the context of epilepsy .
Result of Action
The molecular and cellular effects of N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide’s action primarily involve the modulation of neuronal voltage-sensitive sodium channels . By binding to these channels, the compound can alter neuronal excitability and potentially reduce seizure activity . This makes it a candidate for the treatment of conditions like epilepsy .
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-25-17-10-6-5-9-16(17)20-18(23)19(24)22-13-11-21(12-14-22)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLQKACVHXXYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(methylthio)phenyl)-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
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